1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride
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Overview
Description
1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to an ethanone backbone, with an aminopyrrolidine substituent. Its hydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial uses.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
The pyrrolidine ring is a common feature in many bioactive molecules, suggesting that it may interact with a variety of biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring may influence these properties, as it is known to affect the pharmacokinetic profile of various compounds .
Result of Action
Compounds containing a pyrrolidine ring have been associated with a variety of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular level .
Action Environment
The stability and reactivity of compounds containing a pyrrolidine ring can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that can efficiently explore the pharmacophore space due to sp3-hybridization .
Cellular Effects
It is known that pyrrolidine derivatives can have significant impacts on cellular processes . For example, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrrolidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrrolidine derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that pyrrolidine derivatives can have various effects at different dosages .
Metabolic Pathways
It is known that pyrrolidine derivatives can interact with various enzymes or cofactors .
Transport and Distribution
It is known that pyrrolidine derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that pyrrolidine derivatives can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride typically involves the following steps:
Formation of the Ethanone Backbone: The starting material, often a trifluoroacetyl chloride, reacts with a suitable amine to form the ethanone backbone.
Introduction of the Aminopyrrolidine Group: The aminopyrrolidine group is introduced through a nucleophilic substitution reaction, where the amine attacks the carbonyl carbon of the ethanone, forming the desired product.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes are common products.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Comparison with Similar Compounds
1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethanol: The ethanone group is replaced with an alcohol, altering its chemical behavior and applications.
This detailed overview provides a comprehensive understanding of 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-2-1-4(10)3-11;/h4H,1-3,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYKMTUZZKRYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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